4-(4-Trifluoromethoxyphenyl)phenol

説明

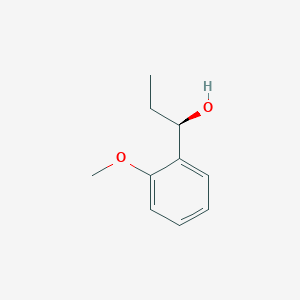

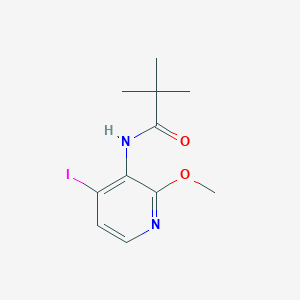

4-(4-Trifluoromethoxyphenyl)phenol is an organic compound that belongs to the class of trifluoromethylbenzenes . It is used in the synthesis of polymers and monomers . It is also a metabolite of the drug fluoxetine .

Synthesis Analysis

The synthesis of 4-(4-Trifluoromethoxyphenyl)phenol involves several steps. The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride is achieved in the final synthesis step . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

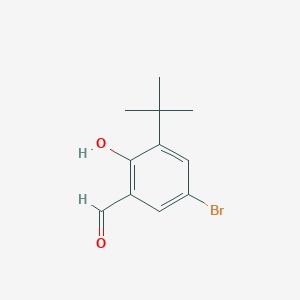

The molecular formula of 4-(4-Trifluoromethoxyphenyl)phenol is C13H9F3O2 . The InChI code is 1S/C13H9F3O2/c14-13(15,16)18-12-7-3-10(4-8-12)9-1-5-11(17)6-2-9/h1-8,17H .Chemical Reactions Analysis

The chemical reactions involving 4-(4-Trifluoromethoxyphenyl)phenol are complex and depend on the specific conditions and reactants . More details about these reactions can be found in the referenced papers .Physical And Chemical Properties Analysis

4-(4-Trifluoromethoxyphenyl)phenol has a molecular weight of 254.21 . It is a liquid at room temperature . The refractive index is 1.447 .科学的研究の応用

-

Scientific Field : Organic Chemistry

- Application Summary : “4-(4-Trifluoromethoxyphenyl)phenol” is a chemical compound with the CAS Number: 173025-79-1 . It’s used in various research and industrial applications due to its unique properties .

- Results or Outcomes : The outcomes can also vary greatly. In general, the use of this compound would be to leverage its unique chemical properties to achieve certain reactions or create certain products in the field of organic chemistry .

-

Scientific Field : Agrochemical and Pharmaceutical Industries

- Application Summary : Trifluoromethylpyridines, which could potentially include derivatives of “4-(4-Trifluoromethoxyphenyl)phenol”, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .

- Methods of Application : These compounds are synthesized and incorporated into various agrochemical and pharmaceutical products. The specific methods of synthesis and application would be outlined in the research and development processes of these products .

- Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

- Scientific Field : Material Science

- Application Summary : This compound has been used in the synthesis of polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)) , which are promising anodic materials for electrochromic devices .

- Methods of Application : These polymers were synthesized electrochemically and their electrochromic behaviors were characterized . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels .

- Results or Outcomes : PTTPP film displays three various colors (grayish-yellow at 0 V, grayish-blue at 1.0 V, and bluish-violet at 1.4 V) from reduced to oxidized states . The optical contrast of PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP) electrodes are 24.5% at 1050 nm, 49.0% at 916 nm, and 53.8% at 1302 nm, respectively .

-

Scientific Field : Chemical Synthesis

- Application Summary : “4-(4-Trifluoromethoxyphenyl)phenol” is a chemical compound with the CAS Number: 173025-79-1 . It’s used in various research and industrial applications due to its unique properties .

- Results or Outcomes : The outcomes can also vary greatly. In general, the use of this compound would be to leverage its unique chemical properties to achieve certain reactions or create certain products in the field of chemical synthesis .

Safety And Hazards

This compound is classified as a danger under the GHS classification. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, breathing vapors, mist, or gas, and ensuring adequate ventilation .

特性

IUPAC Name |

4-[4-(trifluoromethoxy)phenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O2/c14-13(15,16)18-12-7-3-10(4-8-12)9-1-5-11(17)6-2-9/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHPTVCTYWEKJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)OC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475712 | |

| Record name | 4-(4-TRIFLUOROMETHOXYPHENYL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Trifluoromethoxyphenyl)phenol | |

CAS RN |

173025-79-1 | |

| Record name | 4-(4-TRIFLUOROMETHOXYPHENYL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

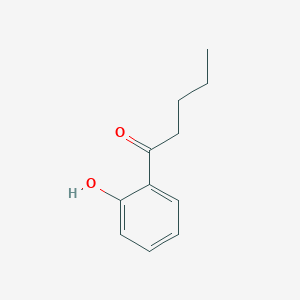

![ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B180269.png)

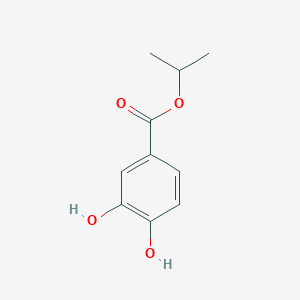

![N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B180272.png)

![Spiro[isochroman-1,4'-piperidin]-3-one hydrochloride](/img/structure/B180280.png)